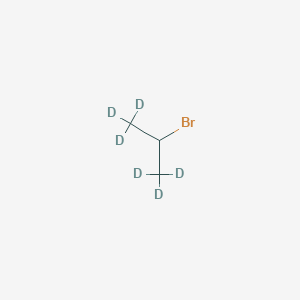

2-Bromopropane-1,1,1,3,3,3-d6

Vue d'ensemble

Description

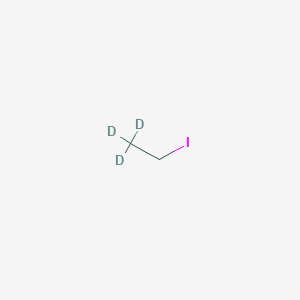

2-Bromopropane-1,1,1,3,3,3-d6, also known as 2-Bromo-1,1,1,3,3,3-hexadeuteriopropane, is a deuterated compound with the molecular formula C3HBrD6. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium makes it particularly useful in various scientific applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

2-Bromopropane-1,1,1,3,3,3-d6 is widely used in scientific research due to its unique properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing for precise measurements and analysis of chemical structures.

Isotope Labeling: It is used as a labeled compound in various chemical and biological studies to trace reaction pathways and mechanisms.

Pharmaceutical Research: The compound is utilized in drug metabolism studies to understand the pharmacokinetics and dynamics of deuterated drugs.

Material Science: It is employed in the synthesis of deuterated polymers and materials for advanced technological applications.

Analyse Biochimique

Biochemical Properties

2-Bromopropane-1,1,1,3,3,3-d6 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. This compound interacts with various enzymes, including dehydrogenases and halogenases, which facilitate the incorporation of the bromine atom into organic molecules. The deuterium atoms in this compound provide a unique advantage in tracing biochemical reactions through mass spectrometry, as they create a distinct mass shift that can be easily detected .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can modulate the expression of genes involved in detoxification and stress response pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent binding and enzyme inhibition. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation or altered function. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. Additionally, the presence of deuterium atoms can influence the rate of enzymatic reactions due to the kinetic isotope effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or strong acids. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild changes in metabolic pathways and enzyme activity without causing significant toxicity. At high doses, this compound can lead to adverse effects such as liver and kidney damage, neurotoxicity, and reproductive toxicity. These toxic effects are dose-dependent and can be observed at threshold levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes and glutathione S-transferases. These enzymes facilitate the biotransformation of this compound into reactive intermediates that can form covalent adducts with cellular macromolecules. The presence of deuterium atoms can affect the metabolic flux and the levels of metabolites, providing insights into the dynamics of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can be influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The activity and function of this compound can be modulated by its localization within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopropane-1,1,1,3,3,3-d6 typically involves the bromination of deuterated propane. The process begins with the deuteration of propane, which can be achieved through the reaction of propane with deuterium gas in the presence of a catalyst. The deuterated propane is then subjected to bromination using bromine (Br2) under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and bromine, along with advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the bromination process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromopropane-1,1,1,3,3,3-d6 undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding deuterated alcohols or amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated alkenes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxide substitution, and primary or secondary amines for amine substitution. The reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions. These reactions are usually conducted in non-polar solvents like hexane or toluene.

Major Products:

Substitution Reactions: Deuterated alcohols (e.g., 2-deuteropropanol) or deuterated amines (e.g., 2-deuteropropylamine).

Elimination Reactions: Deuterated alkenes (e.g., propene-d6).

Mécanisme D'action

The mechanism of action of 2-Bromopropane-1,1,1,3,3,3-d6 is primarily related to its role as a deuterated compound. In NMR spectroscopy, the deuterium atoms provide a distinct signal that can be easily differentiated from hydrogen, allowing for detailed structural analysis. In chemical reactions, the presence of deuterium can influence reaction rates and mechanisms due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H, leading to slower reaction rates for deuterated compounds.

Comparaison Avec Des Composés Similaires

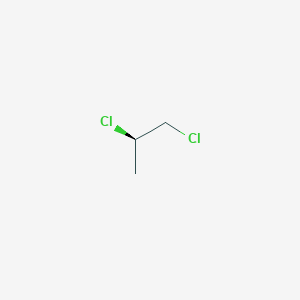

2-Bromopropane: The non-deuterated analog of 2-Bromopropane-1,1,1,3,3,3-d6, with the molecular formula C3H7Br.

1-Bromopropane-1,1,2,2-d4: A deuterated compound with deuterium atoms at different positions.

1,3-Dibromopropane-d6: A deuterated compound with two bromine atoms and deuterium atoms at different positions.

Uniqueness: this compound is unique due to the complete substitution of hydrogen atoms with deuterium, providing distinct advantages in NMR spectroscopy and isotope labeling studies. Its specific deuterium labeling pattern makes it particularly useful for tracing chemical and biological processes with high precision.

Propriétés

IUPAC Name |

2-bromo-1,1,1,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441641 | |

| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52809-76-4 | |

| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52809-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of studying the vibrational spectra of deuterated compounds like 2-Bromopropane-1,1,1,3,3,3-d6?

A1: Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, provides crucial information about the structure and bonding within molecules. When hydrogen atoms in a molecule are replaced with deuterium (heavy hydrogen), it leads to shifts in the vibrational frequencies. These shifts, meticulously analyzed in this study [], offer valuable insights into:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.